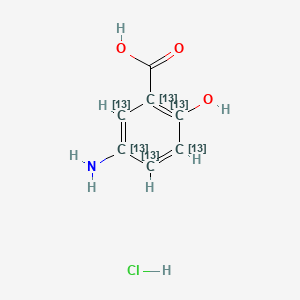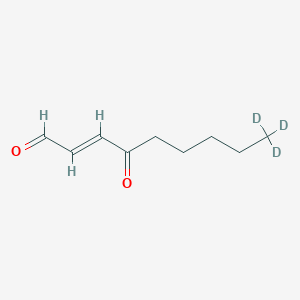
4-oxo-2-Nonenal-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-2-Nonenal-d3 (4-ONE-d3) is a compound with the molecular formula C9H14O2 . It is derived from lipid peroxidation and is known to modify nucleophiles and transduce redox signaling by its reactions with proteins . It is intended for use as an internal standard for the quantification of 4-ONE by GC- or LC-mass spectrometry (MS) .
Synthesis Analysis
4-oxo-2-nonenal (ONE) is derived from lipid peroxidation, which is a process that can damage biomacromolecules including proteins and DNA . The polyunsaturated fatty acyl chains found in biological membranes and lipoproteins are particularly susceptible to reactive oxygen species, leading to free radical chain autoxidation and the formation of a variety of unsaturated lipid hydroperoxides and their electrophilic decomposition products .Molecular Structure Analysis
The molecular weight of 4-oxo-2-Nonenal-d3 is 157.22 g/mol . Its IUPAC name is (E)-9,9,9-trideuterio-4-oxonon-2-enal . The InChI code and SMILES representation provide more detailed information about its molecular structure .Chemical Reactions Analysis
4-oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine .Physical And Chemical Properties Analysis
The molecular weight of 4-oxo-2-Nonenal-d3 is 157.22 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 6 . The exact mass is 157.118209923 g/mol and the monoisotopic mass is also 157.118209923 g/mol .Wissenschaftliche Forschungsanwendungen
4-oxo-2-Nonenal-d3: Scientific Research Applications
Biomarker of Lipid Peroxidation: 4-oxo-2-Nonenal is widely recognized as a marker of lipid peroxidation due to its formation from oxidized ω-6 polyunsaturated fatty acids . It serves as an indicator of oxidative stress and cellular damage in biological systems.
Cytotoxicity and Growth Inhibition: This compound exhibits cytotoxic effects and can inhibit growth, making it valuable for studying the mechanisms of cell death and the development of anti-cancer therapies .
Genotoxicity Studies: 4-oxo-2-Nonenal’s ability to modify DNA components like 2’-deoxyguanosine implicates it in mutagenesis and carcinogenesis research, providing insights into the genetic changes associated with lipid peroxidation .
Protein Modification and Cross-linking: It actively modifies histidine and lysine residues on proteins, causing protein cross-linking. This property is utilized in studies exploring protein structure and function, as well as the effects of oxidative damage on proteins .
Neurodegenerative Disease Research: Research has shown that 4-oxo-2-Nonenal can induce aggregation of α-synuclein, a protein associated with Parkinson’s disease, providing a model for studying the pathogenesis of synucleinopathies .
Food Science Applications: Studies have investigated the impact of 4-oxo-2-Nonenal on the degradation of proteins in food products, such as bovine skeletal muscle proteins, which is significant for understanding food quality and safety .
Wirkmechanismus
Target of Action
4-Oxo-2-Nonenal-d3 (4-ONE-d3) is a lipid peroxidation product derived from oxidized ω-6 polyunsaturated fatty acids . It primarily targets proteins, specifically histidine and lysine residues, and modifies them . This modification of proteins plays a crucial role in transducing redox signaling .
Mode of Action
The interaction of 4-ONE-d3 with its protein targets results in various modifications. These include ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine . These modifications can alter the structure and function of the proteins, leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by 4-ONE-d3 is lipid peroxidation, a process that leads to the production of reactive oxygen species . The modifications induced by 4-ONE-d3 can cause protein cross-linking , which can disrupt normal cellular processes and lead to various downstream effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .
Result of Action
The action of 4-ONE-d3 leads to various molecular and cellular effects. It actively modifies histidine and lysine residues on proteins and causes protein cross-linking . This can disrupt normal cellular processes and lead to various effects, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity . Furthermore, 4-ONE-d3 also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .
Action Environment
The action, efficacy, and stability of 4-ONE-d3 can be influenced by various environmental factors. For instance, oxidative stress can increase the production of 4-ONE-d3 . Additionally, the presence of other reactive species or antioxidants in the environment can influence the reactivity and stability of 4-ONE-d3.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-9,9,9-trideuterio-4-oxonon-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-PKJLGKQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2-Nonenal-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

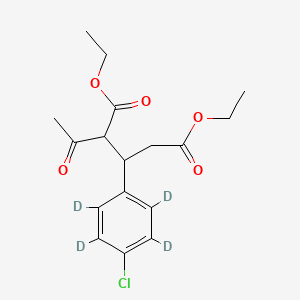
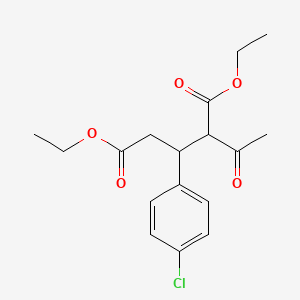

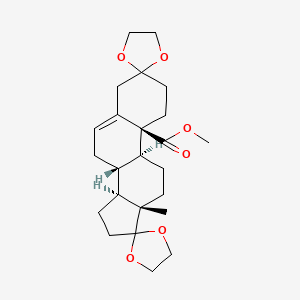
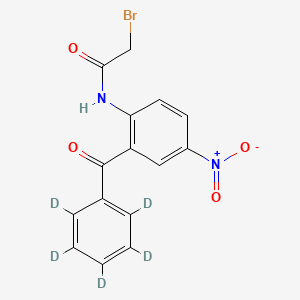

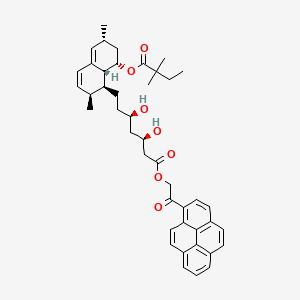
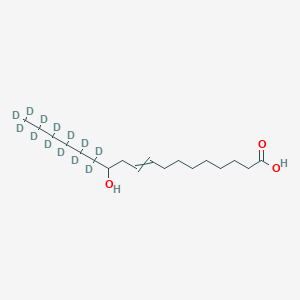


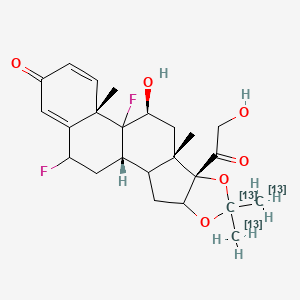
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
